molecular formula C18H16O4 B11838991 5,7-Dimethoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one CAS No. 82737-82-4

5,7-Dimethoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11838991
CAS No.: 82737-82-4
M. Wt: 296.3 g/mol
InChI Key: IFJNLKZQMIRYSJ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one structure, which is a fusion of a benzene ring with a dihydropyran ring.

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-one.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives .

Scientific Research Applications

5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as matrix metalloproteinases, which play a role in tissue remodeling and inflammation. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups at the 5 and 7 positions enhance its stability and bioactivity compared to other similar compounds .

Properties

CAS No.

82737-82-4

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

5,7-dimethoxy-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C18H16O4/c1-11-16(12-7-5-4-6-8-12)18(19)17-14(21-3)9-13(20-2)10-15(17)22-11/h4-10H,1-3H3

InChI Key

IFJNLKZQMIRYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3

Origin of Product

United States

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